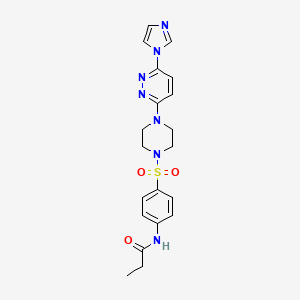![molecular formula C26H37N5O2 B2648281 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844853-60-7](/img/new.no-structure.jpg)
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, substituted with various alkyl and aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine ring: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Substitution reactions: Introduction of the 3,5-dimethylphenyl and nonyl groups can be carried out using Friedel-Crafts alkylation or acylation reactions.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the purine ring or the substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione carboxylic acid.
Reduction: Formation of dihydro or tetrahydro derivatives with reduced purine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive purine derivatives.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The purine ring structure suggests that it may act as an inhibitor or modulator of certain biochemical pathways, potentially affecting cellular processes such as DNA replication or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its unique substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives
Propiedades
Número CAS |
844853-60-7 |
|---|---|
Fórmula molecular |
C26H37N5O2 |
Peso molecular |
451.615 |
Nombre IUPAC |
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-13-31-24(32)22-23(28(4)26(31)33)27-25-29(14-12-15-30(22)25)21-17-19(2)16-20(3)18-21/h16-18H,5-15H2,1-4H3 |
Clave InChI |
BELCXSPCJZQGPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)

![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)

![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)
![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2648220.png)

